Pyrrolidin-2-ylmethanesulfonamide
Overview
Description
Pyrrolidin-2-ylmethanesulfonamide is an organic compound with the molecular formula C5H12N2O2S . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound and its derivatives involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI code is 1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.23 g/mol. It is available in powder form .Scientific Research Applications
Catalysis and Organic Synthesis
- Cyclisation Reactions : Sulfonamides, including pyrrolidin-2-ylmethanesulfonamide derivatives, have been identified as novel terminators of cationic cyclisations, facilitating the efficient formation of polycyclic systems through 5-endo cyclisation processes. This approach has enabled the selective formation of pyrrolidines over piperidines, highlighting the specificity of sulfonamides in directing cyclisation pathways (Haskins & Knight, 2002).
- Enantioselective Annulation : A formal [3+3] annulation reaction has been developed, leveraging this compound as a catalyst, to construct bicyclic skeletons with four stereogenic centers. This methodology underscores the compound's utility in promoting reactions with high enantioselectivities, opening avenues for the synthesis of complex organic molecules (Cao et al., 2007).
- Aldol Reactions : The compound has also been utilized in catalyzing highly enantioselective aldol reactions, demonstrating the ability to be recovered and reused without significant loss of catalytic activity. This highlights its potential as a sustainable catalyst in organic synthesis (Zu et al., 2008).
- Mannich-Type Reactions : this compound has been successfully applied in catalyzing Mannich-type reactions, offering a route to synthesize functionalized α-amino acid derivatives with high selectivity. This application is crucial for the development of compounds with potential biological activities (Wang, Wang, & Li, 2004).
Other Applications
- Ionic Liquids and Electrolytes : In the realm of materials science, pyrrolidinium derivatives have been explored for their role in ionic liquids and electrolytes, particularly for energy storage applications. These studies have focused on understanding the interactions within ionic liquid-LiX mixtures, aiming to improve the performance of devices such as lithium-sulfur batteries (Nicotera et al., 2005).
Safety and Hazards
Pyrrolidin-2-ylmethanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring structure plays a crucial role in the interaction with its targets . The three-dimensional structure of the pyrrolidine ring allows it to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and enhances its interaction with targets .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors such as light, temperature, soil water, soil fertility, and salinity can influence the accumulation of secondary metabolites in plants
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in Pyrrolidin-2-ylmethanesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways .
properties
IUPAC Name |
pyrrolidin-2-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRMRVYZCSKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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